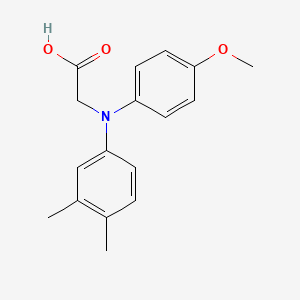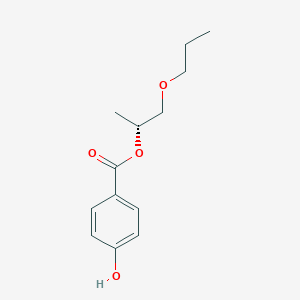
(2R)-1-Propoxypropan-2-yl 4-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-Propoxypropan-2-yl 4-hydroxybenzoate is a chemical compound that belongs to the class of esters. It is derived from 4-hydroxybenzoic acid, which is known for its wide range of applications in various fields, including cosmetics, pharmaceuticals, and industrial processes. This compound is characterized by its unique structural configuration, which includes a propoxy group and a hydroxybenzoate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Propoxypropan-2-yl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with (2R)-1-propoxypropan-2-ol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant flow rates, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-1-Propoxypropan-2-yl 4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group in the benzoate moiety can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2R)-1-Propoxypropan-2-yl 4-hydroxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug formulations and as a preservative in pharmaceutical products.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of (2R)-1-Propoxypropan-2-yl 4-hydroxybenzoate involves its interaction with various molecular targets. The hydroxybenzoate moiety can interact with enzymes and proteins, potentially inhibiting their activity. The ester group can undergo hydrolysis to release 4-hydroxybenzoic acid, which can further participate in various biochemical pathways. The propoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-hydroxybenzoate:
Ethyl 4-hydroxybenzoate:
Propyl 4-hydroxybenzoate:
Uniqueness
(2R)-1-Propoxypropan-2-yl 4-hydroxybenzoate is unique due to its specific structural configuration, which includes a chiral center and a propoxy group This configuration may impart distinct physicochemical properties and biological activities compared to other hydroxybenzoate esters
Eigenschaften
CAS-Nummer |
918162-07-9 |
|---|---|
Molekularformel |
C13H18O4 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
[(2R)-1-propoxypropan-2-yl] 4-hydroxybenzoate |
InChI |
InChI=1S/C13H18O4/c1-3-8-16-9-10(2)17-13(15)11-4-6-12(14)7-5-11/h4-7,10,14H,3,8-9H2,1-2H3/t10-/m1/s1 |
InChI-Schlüssel |
SYTJKMSCQZIKKB-SNVBAGLBSA-N |
Isomerische SMILES |
CCCOC[C@@H](C)OC(=O)C1=CC=C(C=C1)O |
Kanonische SMILES |
CCCOCC(C)OC(=O)C1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



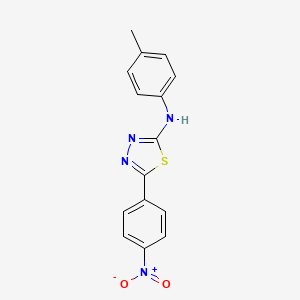
![Diethyl [(4-bromonaphthalen-1-yl)acetyl]propanedioate](/img/structure/B14208911.png)

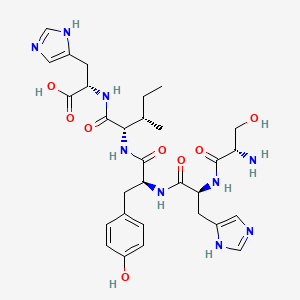
![(2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL](/img/structure/B14208931.png)
![2-[(2-{2-[(2-Hydroxyethyl)disulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol](/img/structure/B14208934.png)
![N-[4-(Cyclohexa-2,4-dien-1-YL)butylidene]hydroxylamine](/img/structure/B14208937.png)

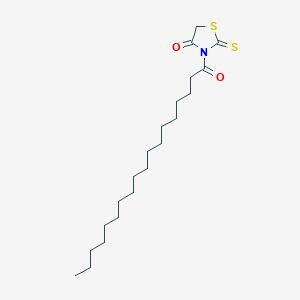
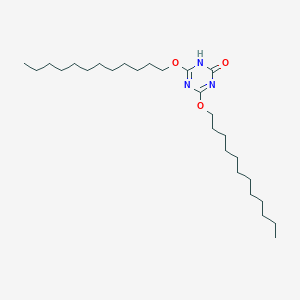
![2-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole](/img/structure/B14208980.png)
![Ethyl 5-amino-2-[(prop-2-yn-1-yl)sulfanyl]-1,3-thiazole-4-carboxylate](/img/structure/B14208986.png)
